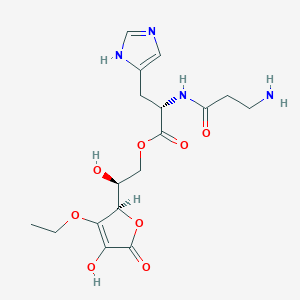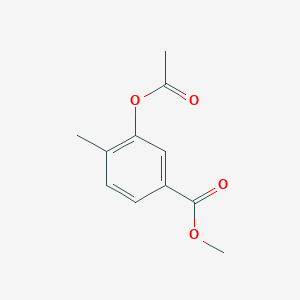
5-Fluoro-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which involves the heating of diazonium intermediates derived from aminoisoquinolines with sodium nitrite and fluoroboric acid . Another approach is the directed ortho-lithiation reaction, where a precursor compound undergoes lithiation followed by fluorination .
Industrial Production Methods
Industrial production methods for 5-Fluoro-3,4-dihydroisoquinoline are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
5-Fluoro-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to fluorinated isoquinolines.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Palladium catalysts are often used for oxidative aromatization.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alkyl groups can be introduced under basic conditions.
Major Products
Oxidation: Fluorinated isoquinolines.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
5-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including neuroprotective and anticancer properties.
Medicine: Investigated as a potential drug candidate for central nervous system disorders.
Industry: Utilized in the development of materials with unique electronic and optical properties
作用機序
The mechanism of action of 5-Fluoro-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in neurotransmitter metabolism.
Receptor Binding: May bind to specific receptors in the central nervous system, modulating their activity.
Signal Transduction: Could influence signal transduction pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
8-Fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar synthetic routes and applications.
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated derivative with a wide range of biological activities.
Uniqueness
5-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated isoquinolines. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .
特性
分子式 |
C9H8FN |
|---|---|
分子量 |
149.16 g/mol |
IUPAC名 |
5-fluoro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
InChIキー |
ALNYPQQKQKUCNO-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC2=C1C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)


